1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine
Overview
Description
“1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine” is a chemical compound with the molecular formula C11H12BrF2N . It has a molecular weight of 276.12 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring. The phenyl ring carries bromo and difluoromethyl substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the searched resources. It has a molecular weight of 276.12 g/mol .Scientific Research Applications
Pyrrolidine in Drug Discovery
The scientific research applications of 1-(2-Bromo-4-(difluoromethyl)phenyl)pyrrolidine focus on the broader utility of the pyrrolidine ring, a saturated scaffold that is widely used in medicinal chemistry for the treatment of human diseases. Pyrrolidine derivatives, including this compound, offer significant advantages due to their sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage, which is crucial for exploring pharmacophore space. This versatility aids in the design of bioactive molecules with target selectivity, showcasing the pyrrolidine ring's significant role in developing new compounds with varied biological profiles. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring are critical, influencing the biological activity and binding mode to enantioselective proteins, which is essential in drug candidate selection (Li Petri et al., 2021).
Stereochemistry and Biological Activity
The stereochemistry of compounds based on the pyrrolidine ring, such as phenylpiracetam and its methyl derivative, is closely related to their pharmacological properties. Research shows that the configuration of stereocenters in these compounds directly impacts their biological activities. The methodologies for preparing enantiomerically pure compounds and the pharmacological advantages of specific stereoisomers highlight the importance of stereochemistry in developing more effective drug substances. This suggests that the precise stereochemical configuration of pyrrolidine derivatives, including this compound, plays a crucial role in their effectiveness as pharmacological agents (Veinberg et al., 2015).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been reported to have selectivity towards certain biological targets , which suggests that they may influence specific biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
1-[2-bromo-4-(difluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-9-7-8(11(13)14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAINCDJKNBPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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